molecular formula C12H7ClN4OS B8677797 N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide

Cat. No.: B8677797
M. Wt: 290.73 g/mol
InChI Key: UMGRVNKOCAXERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family. This compound is characterized by the presence of a benzoylamino group at the 2-position and a chlorine atom at the 7-position of the thiazolo[5,4-d]pyrimidine ring system. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Cyclization to Thiazolo[5,4-d]pyrimidine: The thiazole intermediate is then subjected to cyclization with a suitable formamide derivative to form the thiazolo[5,4-d]pyrimidine core.

    Introduction of the Benzoylamino Group: The benzoylamino group is introduced at the 2-position through an acylation reaction using benzoyl chloride in the presence of a base.

    Chlorination: Finally, the chlorine atom is introduced at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoylamino group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the benzoylamino group.

    Reduction Products: Reduced derivatives of the benzoylamino group.

    Coupling Products: Biaryl or other coupled products.

Scientific Research Applications

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzoylamino Derivatives: Compounds with benzoylamino groups attached to different heterocyclic cores.

    Chlorinated Heterocycles: Compounds with chlorine atoms attached to various heterocyclic systems.

Uniqueness

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide is unique due to the specific combination of the benzoylamino group and chlorine atom on the thiazolo[5,4-d]pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H7ClN4OS

Molecular Weight

290.73 g/mol

IUPAC Name

N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C12H7ClN4OS/c13-9-8-11(15-6-14-9)19-12(16-8)17-10(18)7-4-2-1-3-5-7/h1-6H,(H,16,17,18)

InChI Key

UMGRVNKOCAXERC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-amino-4,6-dichloro-pyrimidine (5.0 g, 30.49 mmol) in acetone (30 mL) at 25° C. was treated with benzoyl isothiocyanate (5.5 g, 33.54 mmol). The mixture was stirred at reflux for 6 h and then was cooled to 25° C. The resulting solids were collected by filtration, washed with acetone and petroleum ether and dried in vacuo to afford N-(7-chloro-thiazolo[5,4-d]pyrimidin-2-yl)-benzamide (7.87 g, 79%) as an off-white solid. The NMR spectrum obtained on the sample is compatible with its structure.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

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